1,3-dimethyl-1,3-diazinane-2,4-dione

説明

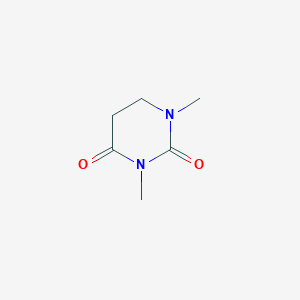

1,3-Dimethyl-1,3-diazinane-2,4-dione is an organic compound . It is commonly known as Dimethylmaleic anhydride (DMMA) and exists as a white solid powder at room temperature.

Synthesis Analysis

This compound (CDD) is an analog of ribulose that has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .Molecular Structure Analysis

The molecular weight of this compound is 142.2. The average mass is 128.129 Da and the monoisotopic mass is 128.058578 Da .Chemical Reactions Analysis

This compound (CDD) has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .Physical And Chemical Properties Analysis

This compound is a white solid powder at room temperature. The molecular weight is 142.2, the average mass is 128.129 Da, and the monoisotopic mass is 128.058578 Da .科学的研究の応用

Polymer Synthesis

1,3-Dimethyl-1,3-diazinane-2,4-dione has been used in the synthesis and polymerization of various compounds. For instance, Iwakura et al. (1973) demonstrated its use in synthesizing perhydro-1,5-diazocine-2,4-dione, leading to the production of polytrimethylenemalonamide through polymerization. This process involved both solid-state and molten-state polymerization methods, expanding the utility of this compound in polymer chemistry (Iwakura et al., 1973).

Chemical Synthesis and Properties

The compound is also integral in the synthesis and study of other chemical entities. Tolochko et al. (1988) synthesized 1,5-bisdiazo-3-alkylpentane-2,4-diones from alkylmalonic acid chlorides and diazomethane. These products underwent cyclization to form 2-diazomethyl-3-alkyl-4-furanones, showcasing a range of reactions characteristic for aliphatic diazo compounds (Tolochko et al., 1988).

Structural and Molecular Spectra Analysis

Kuhn et al. (1977) explored the structural aspects of this compound, focusing on its vibrational spectra and molecular structure. Their research provides valuable insights into the physical and chemical properties of this compound, contributing to a deeper understanding of its behavior and potential applications (Kuhn et al., 1977).

Antibacterial Activity in Polymers

The compound has been utilized in creating polymers with antibacterial properties. Sun and Sun (2001) synthesized novel cyclic-amine monomers, including 1,3-diazinane-2,4-dione derivatives, which exhibited high antibacterial activities against E. coli. These findings highlight its potential in developing new antibacterial materials (Sun & Sun, 2001).

Crystal Structure Analysis

Research by Belaj et al. (1992) on the crystal structure and spectroscopic investigation of this compound derivatives provides critical information on their physical properties. This knowledge is essential for their application in various scientific fields (Belaj et al., 1992).

作用機序

Target of Action

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) primarily targets viral reverse transcriptase and protease enzymes . These enzymes play a crucial role in the replication of viruses, particularly the human immunodeficiency virus (HIV) and hepatitis B virus .

Mode of Action

CDD acts as an inhibitor of the viral reverse transcriptase and protease enzymes . By binding to these enzymes, CDD prevents them from performing their normal functions, which include the synthesis of viral DNA and proteins . This inhibition disrupts the replication cycle of the virus, thereby reducing viral load .

Biochemical Pathways

The primary biochemical pathway affected by CDD is the viral replication pathway . By inhibiting key enzymes involved in this pathway, CDD disrupts the ability of the virus to replicate and spread . The downstream effects of this disruption include a reduction in viral load and potentially a slowdown in the progression of viral diseases .

Result of Action

The primary result of CDD’s action is the inhibition of viral replication , leading to a reduction in viral load . This can potentially slow the progression of viral diseases such as HIV and hepatitis B .

将来の方向性

The future directions of 1,3-dimethyl-1,3-diazinane-2,4-dione could involve further exploration of its inhibitory effects on viral reverse transcriptase and protease enzymes, which are crucial for the replication of HIV and hepatitis B virus . This could potentially lead to the development of new antiviral drugs.

特性

IUPAC Name |

1,3-dimethyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYOHIBNWMCUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343219 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4874-13-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,3-diazinane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。